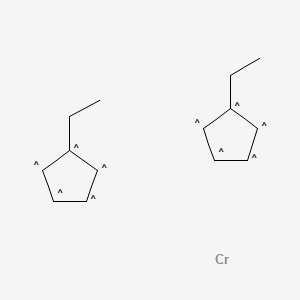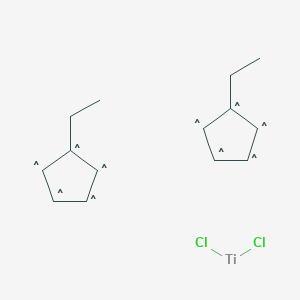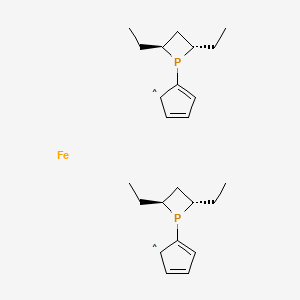
(1R)-1-(4-Cyclopentyloxyphenyl)ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(4-Cyclopentyloxyphenyl)ethylamine, also known as 4-COP, is an organic compound that has a variety of applications in scientific research. It is a chiral compound, meaning that it can exist in two different forms, with the (1R) form being the most common. 4-COP has been used in the synthesis of several compounds, and has been studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
(1R)-1-(4-Cyclopentyloxyphenyl)ethylamine has been used in a variety of scientific research applications. It has been used in the synthesis of several compounds, including 4-hydroxy-1-cyclopentyl-1-phenylbutan-2-one, 4-hydroxy-1-cyclopentyl-1-phenylbutan-2-ol, 4-hydroxy-1-cyclopentyl-1-phenylbutan-2-amine, and 4-hydroxy-1-cyclopentyl-1-phenylbutan-2-ol. It has also been used in the synthesis of several pharmaceuticals, including the anti-depressant drug fluoxetine. In addition, (1R)-1-(4-Cyclopentyloxyphenyl)ethylamine has been studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of (1R)-1-(4-Cyclopentyloxyphenyl)ethylamine is not fully understood. It is believed to act as an agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and other physiological processes. It is also believed to act as an agonist of the 5-HT2A receptor, which is involved in the regulation of appetite, sleep, and other physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1R)-1-(4-Cyclopentyloxyphenyl)ethylamine have been studied in animal models. It has been found to have anxiolytic effects, meaning that it can reduce anxiety. It has also been found to have anti-depressant effects, meaning that it can reduce depressive symptoms. In addition, it has been found to have anti-inflammatory effects, meaning that it can reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (1R)-1-(4-Cyclopentyloxyphenyl)ethylamine in lab experiments has several advantages. It is a relatively inexpensive compound, making it a cost-effective option for research. It is also a relatively stable compound, meaning that it can be stored for long periods of time without significant degradation. However, there are also some limitations to using (1R)-1-(4-Cyclopentyloxyphenyl)ethylamine in lab experiments. It is a chiral compound, meaning that it can exist in two different forms, and it is not always easy to determine which form is the active form. In addition, the mechanism of action of (1R)-1-(4-Cyclopentyloxyphenyl)ethylamine is not fully understood, making it difficult to determine the exact effects of the compound.
Zukünftige Richtungen
There are several potential future directions for (1R)-1-(4-Cyclopentyloxyphenyl)ethylamine research. One potential direction is to further study the biochemical and physiological effects of (1R)-1-(4-Cyclopentyloxyphenyl)ethylamine in animal models. Additionally, further research could be done to determine the exact mechanism of action of (1R)-1-(4-Cyclopentyloxyphenyl)ethylamine. Finally, further research could be done to develop more efficient and cost-effective methods for synthesizing (1R)-1-(4-Cyclopentyloxyphenyl)ethylamine.
Synthesemethoden
(1R)-1-(4-Cyclopentyloxyphenyl)ethylamine can be synthesized in several ways. One method involves the reaction of 4-cyano-2-methyl-2-pentanol with ethyl bromoacetate in the presence of a base. This reaction yields (1R)-1-(4-Cyclopentyloxyphenyl)ethylamine as the major product, with other products such as 4-cyano-2-methyl-2-pentanone and ethyl 4-cyano-2-methyl-2-pentanoate being formed in smaller amounts. Another method involves the reaction of 4-cyano-2-methyl-2-pentanol with ethyl chloroacetate in the presence of a base, which also yields (1R)-1-(4-Cyclopentyloxyphenyl)ethylamine as the major product.
Eigenschaften
IUPAC Name |
(1R)-1-(4-cyclopentyloxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10(14)11-6-8-13(9-7-11)15-12-4-2-3-5-12/h6-10,12H,2-5,14H2,1H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNECCLNJJLLHAO-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC2CCCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OC2CCCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(4-Cyclopentyloxyphenyl)ethylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[6-(2,4-Dichloro-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6356994.png)
![5-Chloro-2,2-difluoro-6-nitrobenzo[1,3]dioxole](/img/structure/B6357007.png)











